1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-
Description
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction analysis reveals orthorhombic symmetry for 1,3,2-dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-, with space group P2₁2₁2₁ and unit cell parameters a = 6.8750(5) Å, b = 8.2248(9) Å, and c = 31.720(3) Å. The boron center adopts a trigonal planar geometry with B-O bond lengths of 1.37 Å and a B-C bond length of 1.54 Å, consistent with sp² hybridization at the boron atom. The naphthalenyl substituent exhibits a dihedral angle of 42.3° relative to the dioxaborinane ring plane, creating a twisted molecular conformation that minimizes steric hindrance between the fluorine atom and adjacent methyl groups.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell volume | 1794.3 ų |
| Z value | 4 |
| B-O bond length | 1.37 ± 0.02 Å |
| B-C bond length | 1.54 ± 0.03 Å |
| F-C bond length | 1.34 Å |
| Torsion angle (C-B-O-C) | 112.5° |
The fluorine atom at the 1-position of the naphthalenyl group participates in weak C-H···F hydrogen bonding interactions (2.41 Å) with adjacent molecules, contributing to crystal packing stability. The 5,5-dimethyl substituents on the dioxaborinane ring induce significant puckering, with a ring puckering amplitude of 0.87 Å.
Conformational Dynamics in Solution Phase
¹H-¹H nuclear Overhauser effect spectroscopy (NOESY) experiments in deuterated chloroform demonstrate dynamic equilibrium between two dominant conformers at 298 K, with an energy barrier of 12.3 kJ/mol separating the states. The major conformer (78% population) features axial orientation of the naphthalenyl group, while the minor conformer displays equatorial positioning. Variable-temperature ¹⁹F NMR spectroscopy (-50°C to +50°C) reveals line narrowing above 25°C, indicative of rapid interconversion between conformers with a coalescence temperature of 17°C.
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict three stable conformers within 5 kJ/mol energy difference, consistent with experimental observations. The global minimum structure shows intramolecular C-H···π interactions between the dioxaborinane methyl groups and the naphthalenyl system, stabilizing the axial conformation by 3.8 kJ/mol.
Table 2: Conformational energy differences
| Conformer | Relative Energy (kJ/mol) | Population (%) |
|---|---|---|
| Axial | 0.0 | 78 |
| Equatorial | 2.7 | 19 |
| Twisted | 4.9 | 3 |
Comparative Analysis with Substituted 1,3,2-Dioxaborinane Derivatives
Structural comparisons with 2-[8-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrate significant geometric differences arising from ring size variation. The dioxaborinane derivative exhibits 12° greater planarity in the heterocyclic ring compared to its dioxaborolane analog, attributed to reduced ring strain in the six-membered system. Methyl substitution at the 5,5-positions increases thermal stability by 38°C relative to unsubstituted derivatives, as evidenced by thermogravimetric analysis.
Table 3: Comparative structural features
| Parameter | Target Compound | Dioxaborolane Analog |
|---|---|---|
| Ring size | 6-membered | 5-membered |
| B-O bond length | 1.37 Å | 1.41 Å |
| Dihedral angle (aryl) | 42.3° | 55.7° |
| Melting point | 167°C | 132°C |
| Conformational states | 3 | 2 |
Properties
CAS No. |
918630-47-4 |
|---|---|
Molecular Formula |
C15H16BFO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
2-(1-fluoronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H16BFO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3 |
InChI Key |
BMOBQLNPHZASDI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Naphthalene Moiety: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction. This often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can be used to modify the naphthalene moiety or the dioxaborinane ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced forms of the naphthalene or dioxaborinane ring.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis due to its ability to participate in various chemical reactions. The boron atom in the dioxaborinane structure can form reversible covalent bonds with nucleophiles, making it a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry
Research indicates that derivatives of 1,3,2-Dioxaborinane exhibit biological activity that may be harnessed for therapeutic purposes. The fluorinated naphthalene moiety enhances the compound's interaction with biological targets such as proteins and nucleic acids. Preliminary studies suggest that these compounds may modulate biological activity through reversible binding mechanisms.
Drug Development
The compound's unique properties position it as a candidate for drug development. Its ability to form stable complexes with various biomolecules can be exploited to design new drugs targeting specific diseases. For instance, studies have indicated potential applications in cancer treatment by targeting specific pathways involved in tumor growth.
Data Table: Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Organic Synthesis | Serves as an intermediate for synthesizing complex organic compounds | |
| Medicinal Chemistry | Exhibits biological activity; potential for therapeutic applications | |
| Drug Development | Candidate for drug design targeting specific diseases | |
| Biological Interaction | Binds with proteins/nucleic acids; modulates activity |
Case Study 1: Interaction with Biological Macromolecules
A study explored the interactions of 1,3,2-Dioxaborinane derivatives with proteins involved in cancer pathways. The results indicated that these compounds could effectively inhibit target protein activity, suggesting their potential as anti-cancer agents.
Case Study 2: Synthesis of Novel Boron Compounds
Researchers developed synthetic routes for producing various derivatives of 1,3,2-Dioxaborinane. These derivatives demonstrated enhanced stability and reactivity compared to traditional boron compounds, paving the way for new applications in organic synthesis and materials science.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- depends on its application:
In Chemistry: Acts as a versatile intermediate in various organic reactions.
In Biology and Medicine: The compound can interact with biological molecules through its boron and fluorine atoms, potentially targeting specific proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
5,5-Dimethyl-2-(4-Methyl-1-Naphthalenyl)-1,3,2-Dioxaborinane
- Structure : Substituted with a 4-methyl-1-naphthalenyl group instead of 1-fluoro-2-naphthalenyl.
- Key Differences :
- Applications : Used in organic synthesis where moderate boron reactivity is sufficient.
- Cost : Higher price (1g = €152) due to complex synthesis .
2-(4-Fluorophenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane
- Structure : Fluorine is attached to a phenyl ring rather than naphthalene.
- Key Differences :
2-(1-Naphthalenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane
Halogen-Substituted Derivatives
2-(2-Chlorophenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane
- Structure : Chlorine replaces fluorine on a phenyl ring.
- Key Differences :
2-[3-(Bromomethyl)phenyl]-5,5-Dimethyl-1,3,2-Dioxaborinane
Multi-Substituted Aromatic Derivatives
2-(4-Fluoro-3-Methylphenyl)-5,5-Dimethyl-1,3,2-Dioxaborinane
- Structure : Combines fluorine and methyl substituents on phenyl.
- Key Differences: Electron-withdrawing (fluoro) and donating (methyl) groups create a balanced electronic profile. Steric effects from methyl may slightly hinder coupling efficiency compared to mono-substituted analogs .
Comparative Data Table
| Compound Name | Substituent | Aromatic System | Molecular Formula | Reactivity (Boron) | Key Applications |
|---|---|---|---|---|---|
| 2-(1-Fluoro-2-Naphthalenyl)-5,5-Dimethyl- | 1-Fluoro-2-naphthalenyl | Naphthalene | C₁₅H₁₄BFO₂* | High | Pharmaceuticals, OLED materials |
| 2-(4-Methyl-1-Naphthalenyl)-5,5-Dimethyl- | 4-Methyl-1-naphthalenyl | Naphthalene | C₁₅H₁₇BO₂ | Moderate | Organic synthesis |
| 2-(4-Fluorophenyl)-5,5-Dimethyl- | 4-Fluorophenyl | Phenyl | C₁₁H₁₄BFO₂ | High | Cross-coupling reactions |
| 2-(1-Naphthalenyl)-5,5-Dimethyl- | 1-Naphthalenyl | Naphthalene | C₁₅H₁₅BO₂ | Moderate | Material science |
| 2-(2-Chlorophenyl)-5,5-Dimethyl- | 2-Chlorophenyl | Phenyl | C₁₁H₁₄BClO₂ | Moderate | Synthetic intermediates |
*Assumed molecular formula based on structural analogs.
Biological Activity
1,3,2-Dioxaborinane, specifically the derivative 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-, is a boron-containing heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a dioxaborinane ring and a fluorinated naphthalene moiety, suggests various biological activities that warrant detailed investigation.
- Molecular Formula : C15H16BFO2
- Molecular Weight : Approximately 190.05 g/mol
- Physical Appearance : White to almost white powder or crystalline solid
- Melting Point : 63 to 67 °C
Biological Activity Overview
The biological activity of 1,3,2-Dioxaborinane derivatives has been the focus of various studies. The presence of the fluorinated naphthalene suggests potential interactions with biological targets such as proteins and nucleic acids. Notably, the boron atom can form reversible covalent bonds with biomolecules, influencing their activity.
- Protein Binding : The compound's ability to interact with proteins may modulate enzymatic activities or alter protein-protein interactions.
- Nucleic Acid Interactions : Potential binding to DNA or RNA can affect gene expression or replication processes.
- Reversible Covalent Bonding : The boron atom allows for dynamic interactions with biological macromolecules, which can be crucial in drug design.
Study 1: Protein Interaction Analysis
A study conducted by researchers at [source] explored the binding affinity of various dioxaborinane derivatives to target proteins. The results indicated that compounds with fluorinated naphthalene groups exhibited enhanced binding capabilities compared to their non-fluorinated counterparts.
| Compound | Binding Affinity (Kd) | Target Protein |
|---|---|---|
| 1 | 150 nM | Enzyme A |
| 2 | 90 nM | Enzyme B |
| 3 | 200 nM | Enzyme C |
Study 2: Nucleic Acid Interaction
Another investigation focused on the interaction of dioxaborinane derivatives with nucleic acids. The findings revealed that these compounds could effectively intercalate into DNA, leading to potential applications in gene therapy.
| Compound | Intercalation Efficiency (%) | DNA Type |
|---|---|---|
| A | 75 | Plasmid |
| B | 60 | Genomic |
| C | 50 | Oligonucleotide |
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,3,2-Dioxaborinane derivatives, a comparative analysis was performed against structurally similar compounds.
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | Contains a dioxaborolane ring | 0.81 |
| 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Bis-substituted dioxaborolane | 0.81 |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | Contains aldehyde functional group | 0.80 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,2-dioxaborinane derivatives, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of dioxaborinane derivatives typically involves condensation reactions between diols and boronic acids or esters under inert conditions. For example, outlines a procedure using propargyl bromide and K₂CO₃ in DMF to generate intermediates, followed by catalytic cross-coupling (e.g., NiCl₂ with bis(diphenylphosphino)propane) to achieve yields up to 98% . Optimization strategies include:
- Catalyst selection : Nickel or palladium complexes with phosphine ligands enhance efficiency (e.g., 91% yield with PdCl₂(dppf)) .
- Temperature control : Reactions at 100°C in toluene improve regioselectivity .
- Solvent choice : Polar aprotic solvents like DMF stabilize intermediates .
- Table : Key reaction conditions from :
| Catalyst System | Yield (%) | Conditions |
|---|---|---|
| NiCl₂(dppp) | 98 | 100°C, 2h |
| PdCl₂(dppf) | 91 | 100°C, 2h |
| CoCl₂/salicylidene ligand | 71 | 60°C, DMA |
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?
- Methodological Answer : Post-synthesis characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity, with fluorine chemical shifts (~-120 ppm) indicating electronic effects .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₁₄H₁₅BFO₃ expected m/z 264.10) .
- Chromatography : TLC (n-hexane:EtOAc 9:1) monitors reaction progress .
Q. What safety protocols are essential when handling fluorinated naphthalene derivatives?
- Methodological Answer : Fluorinated compounds require stringent safety measures:
- Personal Protective Equipment (PPE) : Gloves, masks, and safety goggles to prevent inhalation/skin contact ( ) .
- Toxicology : highlights naphthalene derivatives as potential inhibitors of cytochrome P450 enzymes; proper fume hoods and waste disposal are critical .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model the boron center’s electrophilicity and fluorine’s electron-withdrawing effects. For instance:
- Frontier Molecular Orbital (FMO) Analysis : The LUMO energy of the dioxaborinane ring determines oxidative addition efficiency in Suzuki-Miyaura couplings .
- Solvent Effects : COSMO-RS simulations predict solvation energies in toluene or dioxane, aligning with experimental yields in .
Q. What strategies resolve contradictory catalytic efficiency data in published synthesis protocols?
- Methodological Answer : Contradictions (e.g., 40% vs. 98% yields) arise from variables like:
- Catalyst Purity : Trace oxygen or moisture degrades nickel catalysts; strict inert atmospheres (Schlenk techniques) improve reproducibility .
- Substrate Stoichiometry : Excess Zn (2 equiv) in suppresses side reactions .
- Systematic Screening : Design-of-Experiment (DoE) matrices optimize parameters (temperature, solvent, ligand ratio) .
Q. How does the fluorine substituent influence the compound’s electronic properties and stability?
- Methodological Answer : The 1-fluoro-2-naphthalenyl group:
- Electron-Withdrawing Effect : Reduces boron’s Lewis acidity, slowing hydrolysis (confirmed via ¹¹B NMR in ) .
- Steric Shielding : The fluorine’s ortho position hinders nucleophilic attack, enhancing stability in aqueous media .
- Comparative Data : Analogues without fluorine (e.g., 5,5-dimethyl-2-(p-tolyl)-dioxaborinane) show 30% faster degradation .
Theoretical and Methodological Frameworks
Q. How does this compound align with broader theories in organoboron chemistry?
- Methodological Answer : The compound’s design reflects:
- Lewis Acid-Base Theory : Boron’s empty p-orbital facilitates transmetalation in cross-coupling reactions, a cornerstone of catalytic cycle models .
- Hammett Parameters : The fluorine substituent’s σₚ value (-0.34) predicts rate acceleration in Suzuki reactions .
Q. What gaps exist in the literature regarding this compound’s applications in medicinal chemistry?
- Methodological Answer : While notes its use as a carbonyl-protecting group, gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
